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molecular formula C8H6BrFO2 B1292085 6-Bromo-2-fluoro-3-methoxybenzaldehyde CAS No. 853792-27-5

6-Bromo-2-fluoro-3-methoxybenzaldehyde

Cat. No. B1292085
M. Wt: 233.03 g/mol
InChI Key: OCLRVBOCPPDQHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08716478B2

Procedure details

To a solution of diisopropylamine (11 mL) in anhydrous THF (50 mL) was cooled to 0° C. and was added 1.6 M n-butyl lithium/hexanes (47 mL) dropwise under nitrogen atmosphere. The mixture was stirred for 10 min at 0° C. and was then cooled to −78° C. with an acetone dry ice bath. A solution of 4-bromo-2-fluoro-1-methoxybenzene (7.9 mL, 61 mmol) in anhydrous THF (50 mL) was added dropwise. The mixture was then allowed to stir for 30 min at −78° C. DMF (7.5 mL) was added dropwise at −78° C. The reaction was stirred for 1 h at room temperature. Half of the solvent from the solution was removed under reduced pressure and the solution was extracted using ethyl acetate, water (300 mL), and 1 M HCl (65 mL). The organic layer was washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent was removed under reduced pressure. The residue was crystallized by washing with hexanes. The solid was collected by filtration and dried under reduced pressure to give 6-bromo-2-fluoro-3-methoxybenzaldehyde (8.21 g, 58%).
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
n-butyl lithium hexanes
Quantity
47 mL
Type
reactant
Reaction Step Two
Quantity
7.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[Br:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[C:11]([F:17])[CH:10]=1.CN([CH:21]=[O:22])C>C1COCC1>[Br:8][C:9]1[C:10]([CH:21]=[O:22])=[C:11]([F:17])[C:12]([O:15][CH3:16])=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
11 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
n-butyl lithium hexanes
Quantity
47 mL
Type
reactant
Smiles
Step Three
Name
Quantity
7.9 mL
Type
reactant
Smiles
BrC1=CC(=C(C=C1)OC)F
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
7.5 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to −78° C. with an acetone dry ice bath
STIRRING
Type
STIRRING
Details
to stir for 30 min at −78° C
Duration
30 min
STIRRING
Type
STIRRING
Details
The reaction was stirred for 1 h at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Half of the solvent from the solution was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was crystallized
WASH
Type
WASH
Details
by washing with hexanes
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=CC=C(C(=C1C=O)F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 8.21 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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